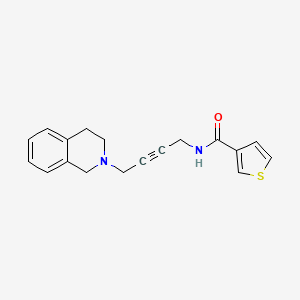

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide

Beschreibung

This compound features a thiophene-3-carboxamide group connected via a but-2-yn-1-yl linker to a 3,4-dihydroisoquinoline moiety. The alkyne linker introduces structural rigidity, while the thiophene ring contributes sulfur-based electronic effects, influencing lipophilicity and metabolic stability.

Eigenschaften

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c21-18(17-8-12-22-14-17)19-9-3-4-10-20-11-7-15-5-1-2-6-16(15)13-20/h1-2,5-6,8,12,14H,7,9-11,13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPCGEKAWFVTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step reactions. Common methods involve the reaction of 3,4-dihydroisoquinoline with but-2-yne-1,4-diol in the presence of a base. Subsequent coupling with thiophene-3-carboxylic acid, often facilitated by coupling agents like EDCI or DCC, completes the synthesis.

Industrial Production Methods

Industrial production typically scales up these reactions using optimized conditions for higher yields and purity. Techniques such as continuous flow chemistry may be employed to streamline and increase efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes various reactions such as:

Oxidation: : Can involve the thiophene ring.

Reduction: : Primarily occurs at the dihydroisoquinoline moiety.

Substitution: : Particularly halogenation at the thiophene ring and the alkynyl segment.

Common Reagents and Conditions

Oxidation: : Reagents like KMnO₄ or PCC.

Reduction: : Catalysts like Pd/C in hydrogenation reactions.

Substitution: : Halogenation may involve NBS or Br₂ under suitable conditions.

Major Products

The products vary depending on the specific reactions. Oxidation might yield thiophene sulfoxides, while reduction could produce dihydroisoquinoline derivatives. Substitutions result in halogenated thiophenes.

Wissenschaftliche Forschungsanwendungen

Chemistry

Used as an intermediate for the synthesis of more complex molecules.

Biology

Explored for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

Investigated for pharmacological properties, potentially contributing to drug development for neurological and inflammatory conditions.

Industry

Used in materials science for the development of novel organic semiconductors and conductive polymers.

Wirkmechanismus

The compound's action mechanism often involves interaction with specific molecular targets, such as enzymes or receptors, depending on its structural features. The thiophene ring might contribute to π-π interactions, while the dihydroisoquinoline moiety may engage in hydrogen bonding or electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1 Benzothiazole-Isoquinoline Derivatives

- Structure: Benzothiazole replaces thiophene, linked via an acetamide group to dihydroisoquinoline (e.g., compounds 4a–4p in ).

- Synthesis: Uses substituted chloroacetamides and dihydroisoquinolines in DMF with triethylamine at 80°C .

- Key Differences :

- Benzothiazole vs. Thiophene : Benzothiazole’s larger aromatic system may enhance DNA intercalation but reduce solubility.

- Linker : Acetamide (flexible) vs. butynyl (rigid). The alkyne linker in the target compound could improve target binding specificity due to restricted rotation.

- Yield: ~70–90% for benzothiazole derivatives vs. variable yields (48.9–94%) for dihydroisoquinoline carboxamides in .

2.2 Dihydroisoquinoline-Benzamide/Pyrimidine Derivatives

- Structure: Examples include N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide derivatives ().

- Synthesis : Utilizes EDCI/HOBt-mediated amide coupling in DCM, yielding 71–94% for intermediates .

- Key Differences: Linker: Hydroxypropyl (polar, flexible) vs. butynyl (nonpolar, rigid). The latter may enhance blood-brain barrier penetration. Carboxamide Position: Benzamide/pyrimidine vs. thiophene. Thiophene’s smaller size and sulfur atom could reduce steric hindrance in target binding.

2.3 Dihydroquinoline Carboxamides

- Structure: N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)aryl-carboxamides ().

- Synthesis : Acyl chloride formation followed by amine coupling in toluene (~50–70% yield) .

- Key Differences: Core: Dihydroquinoline (one-ring nitrogen) vs. dihydroisoquinoline (two-ring nitrogen). The latter’s nitrogen position may enhance hydrogen bonding with targets like serotonin receptors. Substituents: Quinoline derivatives often prioritize antimicrobial activity, while isoquinoline analogs are explored for neuroactive properties .

Data Tables

Table 2: Hypothetical Physicochemical Properties*

| Compound Class | logP (Predicted) | Molecular Weight (g/mol) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 3.2 | ~350 | <0.1 (low) |

| Benzothiazole-Isoquinoline | 3.8 | ~380 | <0.05 (very low) |

| Dihydroisoquinoline-Benzamide | 2.5 | ~340 | 0.2 (moderate) |

| Dihydroquinoline Carboxamide | 2.9 | ~330 | 0.1 (low) |

*Based on structural analogs and computational modeling.

Research Implications

- Biological Activity: Thiophene’s electron-rich nature could enhance binding to sulfur-accepting targets (e.g., cysteine proteases), while dihydroisoquinoline’s rigidity might improve selectivity over flexible analogs .

- Pharmacokinetics : The butynyl linker’s rigidity may reduce metabolic degradation compared to hydroxypropyl-linked compounds, though solubility remains a challenge .

Biologische Aktivität

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide is a complex organic compound characterized by its unique molecular structure that incorporates both isoquinoline and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the 3,4-dihydroisoquinoline structure is linked to various pharmacological effects, while the thiophene component may contribute additional bioactivity.

Chemical Structure and Properties

The molecular formula of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide is , with a molecular weight of approximately 306.42 g/mol. The compound features:

- Dihydroisoquinoline moiety : Associated with neuroprotective and anticancer activities.

- Thiophene ring : Known for its role in enhancing the biological activity of compounds through various mechanisms.

Biological Activity

The biological activity of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)thiophene-3-carboxamide can be summarized as follows:

Anticancer Properties

Research indicates that compounds containing isoquinoline structures exhibit significant anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance:

- In vitro studies : Showed that derivatives with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell survival and proliferation .

Neuroprotective Effects

The 3,4-dihydroisoquinoline component has been linked to neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to:

- Antioxidant properties : Reducing oxidative stress in neuronal cells.

- Modulation of neurotransmitter systems : Enhancing dopaminergic and serotonergic signaling .

Antimicrobial Activity

Thiophene derivatives have demonstrated antimicrobial properties against a range of pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)thiophene-3-carboxamide. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups on the thiophene ring can enhance potency against specific cancer cell lines.

- Linker Length : Variations in the butynyl linker length may influence the compound's ability to interact with biological targets effectively.

Case Studies

Several case studies have explored the biological activity of similar compounds:

Q & A

Q. Advanced Research Focus

- Systematic substitution : Introduce functional groups (e.g., halogens, methyl, or methoxy groups) at specific positions on the thiophene or dihydroisoquinoline moieties to evaluate effects on target binding .

- Biological assays : Pair synthetic modifications with enzyme inhibition assays (e.g., radioactive NO synthase activity assays) to quantify potency changes .

- Computational docking : Use molecular modeling to predict binding interactions with targets like P-glycoprotein or methyltransferases .

How should researchers resolve contradictions in reported biological activities of structurally similar compounds?

Q. Advanced Research Focus

- Experimental replication : Reproduce assays under standardized conditions (e.g., enzyme source, buffer pH, and temperature) to isolate variables .

- Meta-analysis : Compare data across studies using statistical tools (e.g., IC₅₀ variability analysis) to identify confounding factors like assay sensitivity .

- In silico validation : Apply QSAR models to predict activity trends and validate discrepancies .

What crystallographic techniques are suitable for determining the solid-state structure of this compound?

Q. Basic Research Focus

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in acetonitrile) and solve the structure using direct methods. Analyze dihedral angles between aromatic rings and hydrogen-bonding motifs (e.g., C–H⋯O/S interactions) .

- Comparison with analogs : Overlay structures with homologs (e.g., furan-carboxamide derivatives) to identify conformational differences impacting bioactivity .

What methodologies are recommended for assessing in vitro toxicity of this compound?

Q. Basic Research Focus

- Cytotoxicity assays : Use HEK or other cell lines with MTT/WST-1 assays to determine IC₅₀ values .

- Safety protocols : Follow SDS guidelines for handling skin/eye irritants (e.g., PPE, fume hoods) .

- Ecotoxicity screening : Evaluate biodegradability and bioaccumulation potential using OECD 301/305 guidelines .

How can enzymatic inhibition assays be optimized for this compound?

Q. Advanced Research Focus

- Enzyme selection : Use recombinant isoforms (e.g., iNOS, eNOS) expressed in Baculovirus-infected Sf9 cells to ensure consistency .

- Radiolabeled substrates : Employ ³H- or ¹⁴C-labeled L-arginine to measure NO synthesis inhibition quantitatively .

- Control experiments : Include known inhibitors (e.g., L-NAME) to validate assay reliability .

What strategies validate the purity and stability of this compound under storage conditions?

Q. Basic Research Focus

- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and monitor via HPLC .

- Spectroscopic validation : Use IR to detect hydrolysis products (e.g., free carboxylic acid formation) .

- Microanalysis : Confirm elemental composition (C, H, N, S) matches theoretical values .

How can structural modifications improve aqueous solubility without compromising activity?

Q. Advanced Research Focus

- Polar substituents : Introduce hydroxyl or amine groups on the but-2-yn-1-yl linker to enhance hydrophilicity .

- Prodrug approaches : Synthesize phosphate or acetate esters of the carboxamide group for pH-dependent release .

- Solubility assays : Measure logP values using shake-flask methods and correlate with in vitro permeability .

What mechanistic studies elucidate the compound’s mode of action in multidrug resistance (MDR) reversal?

Q. Advanced Research Focus

- ATPase activity assays : Quantify P-glycoprotein ATP hydrolysis inhibition using recombinant protein .

- Efflux studies : Use fluorescent substrates (e.g., rhodamine 123) in cancer cell lines to assess efflux blockade .

- Gene expression profiling : Perform RNA-seq on treated cells to identify downstream pathways (e.g., apoptosis regulators) .

How can computational modeling predict off-target interactions for this compound?

Q. Advanced Research Focus

- Pharmacophore mapping : Generate 3D models to screen against databases like ChEMBL for potential off-targets .

- Molecular dynamics (MD) simulations : Simulate binding stability with non-target proteins (e.g., cytochrome P450 isoforms) over 100-ns trajectories .

- ADMET prediction : Use tools like SwissADME to forecast bioavailability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.